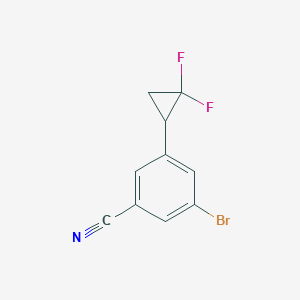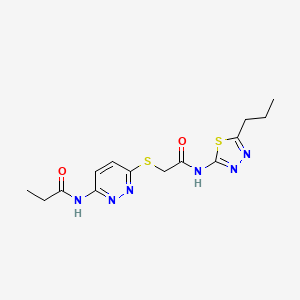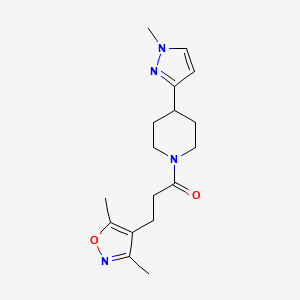![molecular formula C22H17NO4 B2525125 17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 478029-41-3](/img/structure/B2525125.png)
17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with a multi-cyclic structure. It is not directly mentioned in the provided papers, but its structure suggests it is likely related to the field of organic chemistry dealing with polycyclic and heterocyclic compounds. The molecule contains several functional groups, including ketones, esters, and amines, which are common in synthetic organic chemistry for their reactivity and utility in building complex molecular architectures.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions, where each step must be carefully optimized to achieve the desired product. The first paper discusses the acylotropic rearrangement of a related compound, 16,16-dimethyl-8-aza-D-homogona-1,3,5(10),9(11),13-pentaene-12,17a-dione, with acetic anhydride, leading to the formation of a single product . This suggests that similar strategies could be employed in the synthesis of the compound , utilizing rearrangement reactions to introduce or modify functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using a combination of spectroscopic techniques, including IR, UV, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray structural analysis . These methods allow for the determination of the molecular framework, functional groups, and stereochemistry, which are critical for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of its multiple functional groups. For instance, the ketone groups could undergo reactions such as nucleophilic addition or condensation, while the ester group might be involved in hydrolysis or transesterification reactions. The presence of an azapentacyclo structure indicates potential for complex reactivity patterns, possibly including ring-opening or ring-expansion reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The rigidity of the polycyclic framework could affect its melting and boiling points, solubility, and crystallinity. The chemical properties would be determined by the reactivity of the functional groups present, which could also impact the compound's stability, reactivity towards different reagents, and its potential use in further chemical transformations.
The provided papers do not directly discuss the compound , but they do offer insight into the types of reactions and analyses that might be relevant to its study. The first paper provides an example of how rearrangement reactions can be used to synthesize complex molecules , while the second paper illustrates the use of intramolecular 1,3-dipolar cycloaddition to generate polycyclic structures . These methodologies could potentially be applied to the synthesis and study of the compound of interest.
Propiedades
IUPAC Name |
(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-20-18-16-12-5-1-2-6-13(12)17(15-8-4-3-7-14(15)16)19(18)21(25)23(20)27-22(26)11-9-10-11/h1-8,11,16-19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDIOOVZYIOZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)



![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)

![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)
![Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate](/img/structure/B2525061.png)
